(6-Amino-2-chloro-3-fluorophenyl)methanol is an organic compound notable for its complex molecular structure, which includes an amino group, a chlorine atom, and a fluorine atom attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 177.59 g/mol. This compound is significant in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals, primarily attributed to the functional groups that can participate in diverse chemical reactions.
The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol can be achieved through several methodologies, predominantly involving substitution and reduction reactions. One common approach includes the reaction of 2-chloro-3-fluoroaniline with formaldehyde in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. This method allows for the selective introduction of the methanol group while maintaining the integrity of the halogen substituents .
The molecular structure of (6-Amino-2-chloro-3-fluorophenyl)methanol can be represented as follows:
InChI=1S/C7H7ClF/c8-6-4-1-2-5(10)3-7(6)9/h1-4,10H,5H2
YSEMCVGMNUUNRK-UHFFFAOYSA-N
This structure reveals a phenyl ring substituted with an amino group at position 6, a chlorine atom at position 2, and a fluorine atom at position 3. The hydroxymethyl group (-CH2OH) is attached to the phenyl ring, contributing to its reactivity and biological activity.
The compound's molecular geometry reflects typical characteristics of aromatic compounds, with bond lengths and angles consistent with sp² hybridization around the carbon atoms in the phenyl ring.
(6-Amino-2-chloro-3-fluorophenyl)methanol can undergo various chemical transformations:
Common reagents utilized in these reactions include:
The mechanism of action for (6-Amino-2-chloro-3-fluorophenyl)methanol primarily involves its interaction with biological targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity, which may lead to significant biological effects:
The physical properties of (6-Amino-2-chloro-3-fluorophenyl)methanol include:
Chemical properties include:
Relevant data from studies indicate that this compound's reactivity profile is influenced by its functional groups, allowing it to participate in diverse chemical reactions while maintaining stability under various conditions .
(6-Amino-2-chloro-3-fluorophenyl)methanol has several scientific applications:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0